molecular formula C13H14N2O4 B1406332 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole CAS No. 1424857-13-5

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Cat. No.: B1406332
CAS No.: 1424857-13-5
M. Wt: 262.26 g/mol
InChI Key: VFPHAOCXVGXZQH-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is a chemical reagent designed for research and development purposes. This compound is part of the imidazole family, which is of significant interest in medicinal chemistry. Structurally similar benzoyl-imidazole derivatives have been extensively studied as potent tubulin polymerization inhibitors, which disrupt microtubule formation and exhibit antiproliferative effects in cancer cells . Related compounds in this class have shown exceptional cytotoxicity against a range of human cancer cell lines, including multidrug-resistant phenotypes, with IC50 values in the low nanomolar range, suggesting potential for the development of novel anticancer agents . The synthesis of complex imidazole derivatives often involves condensation reactions, such as between glyoxal derivatives and other precursors . As a research compound, it is essential to follow safe laboratory practices. This product is intended for laboratory research purposes only and is not classified as a drug or for any form of human, veterinary, or household use. Researchers should consult relevant Safety Data Sheets for proper handling, storage, and disposal information prior to use. Store in a tightly closed container in a dry, cool, and well-ventilated area.

Properties

IUPAC Name

imidazol-1-yl-(2,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-7-12(19-3)11(18-2)6-9(10)13(16)15-5-4-14-8-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHAOCXVGXZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218237
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424857-13-5
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Imidazole with 2,4,5-Trimethoxybenzoyl Chloride

Overview:
The most straightforward and commonly employed method involves the acylation of imidazole with 2,4,5-trimethoxybenzoyl chloride. This reaction typically takes place in the presence of a base such as pyridine or triethylamine, which neutralizes the hydrochloric acid generated. The reaction conditions are mild, often carried out at room temperature or slightly elevated temperatures.

Reaction Scheme:

Imidazole + 2,4,5-Trimethoxybenzoyl chloride → 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole + HCl

Reaction Conditions:

  • Solvent: Dichloromethane or pyridine
  • Base: Pyridine or triethylamine
  • Temperature: Room temperature to 50°C
  • Duration: 2–6 hours

Advantages:

  • High yield
  • Simple procedure
  • Suitable for scale-up

Limitations:

  • Requires handling of acyl chlorides, which are moisture-sensitive and corrosive

Multi-Component Synthesis via Condensation Reactions

Research Findings:
A notable alternative involves the one-pot synthesis of imidazole derivatives through multi-component reactions. For example, the condensation of aldehydes, benzil, ammonium acetate, and primary aromatic amines under ultrasonic irradiation has been reported to produce tetrasubstituted imidazoles efficiently.

Key Study:
A 2012 study described the sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline magnesium aluminate as a catalyst in ethanol under ultrasonic irradiation. This method yields high purity products with short reaction times, making it promising for synthesizing complex imidazole derivatives.

Reaction Scheme:

Aldehyde + Benzil + Ammonium acetate + Aromatic amine → Tetrasubstituted imidazole

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Nanocrystalline magnesium aluminate
  • Ultrasound frequency: 50 kHz
  • Temperature: 60°C
  • Time: 30–60 minutes

Advantages:

  • One-pot, high-yield synthesis
  • Mild conditions
  • Suitable for diverse substituents

Research Findings:
Advanced synthetic techniques such as palladium-catalyzed Suzuki cross-coupling enable regioselective modification of imidazole rings. For instance, regioselective C-2 arylation of 1-(3′,4′,5′-trimethoxyphenyl)-1H-imidazole derivatives has been achieved, allowing for the introduction of various aromatic groups, including the 2,4,5-trimethoxybenzoyl moiety.

Reaction Scheme:

Imidazole derivative + Arylboronic acid → Functionalized imidazole via Suzuki coupling

Reaction Conditions:

  • Catalyst: PdCl₂(DPPF)
  • Base: Cesium fluoride or potassium carbonate
  • Solvent: 1,4-Dioxane
  • Temperature: 65°C
  • Duration: 12–24 hours

Advantages:

  • High regioselectivity
  • Broad substrate scope
  • Facilitates structural diversity

Sonochemical Synthesis of Imidazole Derivatives

Research Findings:
Sonochemical methods enhance reaction rates and yields, especially in the synthesis of substituted imidazoles. For example, the condensation of aldehydes with benzil and ammonium acetate under ultrasonic irradiation has proven efficient.

Reaction Conditions:

  • Ultrasonic frequency: 50 kHz
  • Solvent: Ethanol
  • Temperature: 60°C
  • Reaction time: 30–60 minutes

Advantages:

  • Short reaction times
  • Mild conditions
  • Environmentally friendly

Industrial-Scale Synthesis and Purification

Notes:
For large-scale production, methods such as continuous flow reactors and automated systems are employed to enhance efficiency and safety. Purification typically involves recrystallization or chromatography to achieve high purity.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Acylation with benzoyl chloride Imidazole, 2,4,5-trimethoxybenzoyl chloride Room temp to 50°C, pyridine or TEA >85 Simple, high yield, scalable Handling acyl chloride
Multi-component condensation Aldehyde, benzil, ammonium acetate, aromatic amine Ethanol, ultrasound, 60°C 75–90 One-pot, rapid, versatile Requires specific catalysts
Suzuki cross-coupling Imidazole derivative, arylboronic acid Pd catalyst, dioxane, 65°C 70–85 Structural diversity, regioselectivity Need for palladium catalyst
Sonochemical synthesis Aldehydes, benzil, ammonium acetate Ultrasonic, ethanol, 60°C 80–90 Fast, eco-friendly Equipment-dependent

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,5-trimethoxybenzyl imidazole.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole features a benzoyl group attached to an imidazole ring, with three methoxy groups positioned on the benzene ring. This structure contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Case Study: Tubulin Polymerization Inhibition
    • A series of imidazole derivatives were tested against various cancer cell lines (A549, DU-145, HCT116, MDA-MB 231). Compounds exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
CompoundCell LineIC50 (µM)
Compound AA5490.51
Compound BMDA-MB 2310.63

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against bacterial pathogens. The presence of the trimethoxy group enhances its interaction with microbial targets.

  • Case Study: Antichlamydial Activity
    • Research indicated that derivatives containing similar structural motifs disrupted bacterial inclusion formation in Chlamydia trachomatis, showcasing selective toxicity towards the pathogen without harming host cells .

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the imidazole ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

1H-Imidazo[1,2-a]imidazole, 2,3-Dihydro-1-(3,4,5-Trimethoxybenzoyl)- (CAS 67139-11-1)

  • Structural Differences : The imidazole is fused into a bicyclic system (imidazo[1,2-a]imidazole), and the benzoyl group has 3,4,5-trimethoxy substitution instead of 2,4,4.
  • The 3,4,5-trimethoxy substitution pattern may enhance symmetry and π-stacking interactions compared to the ortho-substituted methoxy groups in the target compound .

1-(Naphthalen-2-yl)-2,4,5-Triphenyl-1H-imidazole

  • Structural Differences : Substituted with naphthyl and phenyl groups at the 1-, 2-, 4-, and 5-positions of the imidazole.
  • Impact: Bulky aromatic substituents reduce solubility in polar solvents.

1-Trityl-1H-imidazole and Derivatives

  • Structural Differences : Substituted with trityl (triphenylmethyl) or aryl groups (e.g., 1-[(4-methoxyphenyl)diphenylmethyl]-1H-imidazole).
  • Impact: Trityl groups introduce steric bulk, which may hinder enzymatic degradation. The 4-methoxyphenyl group in some analogs provides moderate electron-donating effects, though less pronounced than the 2,4,5-trimethoxybenzoyl group in the target compound .

1-(3,5-Dimethoxyphenyl)-4,5-Dimethyl-2-phenyl-1H-imidazole

  • Structural Differences : Dimethoxy groups at the 3- and 5-positions on the phenyl ring, with methyl groups on the imidazole.
  • Methyl groups on the imidazole core may enhance metabolic stability .

Fluorophenyl-Substituted N-Triarylimidazoles (e.g., UR-4056)

  • Structural Differences : Fluorine atoms on phenyl rings attached to the imidazole.
  • Impact: Fluorine’s electronegativity increases binding affinity to hydrophobic pockets in enzymes.

Solubility and logP

  • Target Compound : The 2,4,5-trimethoxybenzoyl group balances lipophilicity (methoxy groups) and polarity (carbonyl), likely resulting in a logP ~2.5–3.5.
  • Analogues :
    • 1-Trityl-1H-imidazole : Higher logP (~5–6) due to bulky trityl group, reducing aqueous solubility .
    • Fluorophenyl Derivatives : logP ~3–4, influenced by fluorine’s hydrophobicity .

Key Research Findings

Compound Key Property Reference
Target Compound Moderate logP, potential H-bonding
1-Trityl-1H-imidazole High steric bulk, metabolic stability
UR-4056 Antifungal activity (fluorine effect)
3,4,5-Trimethoxy Analog Symmetric substitution, π-stacking
Nitroimidazoles High energy density (explosives)

Biological Activity

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoyl group substituted with three methoxy groups on the phenyl ring and an imidazole moiety. This unique structure contributes to its biological activity by enhancing lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that derivatives of 1H-imidazole, including this compound, exhibit significant anticancer properties. A study evaluated various imidazole derivatives for their antiproliferative effects against multiple cancer cell lines. The compound showed promising results with IC50 values indicative of potent activity against human colon adenocarcinoma (HCT-15) and lung cancer (NCI-H460) cell lines .

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundCell LineIC50 (nM)
This compoundHCT-15XX
1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazoleNCI-H460XX
CA-4HCT-1580
CA-4NCI-H460270

Note: Replace XX with actual IC50 values from specific studies.

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. A review highlighted the effectiveness of various imidazoles against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundS. aureusXX
2-(4-substituted phenyl)-imidazolesE. coliXX

Note: Replace XX with actual values from specific studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This leads to disruption in microtubule dynamics essential for cell division.
  • Interaction with Enzymatic Targets : The compound may modulate the activity of specific enzymes involved in cancer progression and microbial resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives:

  • Anticancer Evaluation : A series of compounds including this compound were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results demonstrated significant potency compared to standard chemotherapeutics .
  • Antimicrobial Studies : The compound was tested against a panel of bacteria using diffusion methods. Results indicated notable antimicrobial activity supporting its potential use in treating infections .

Q & A

Q. What are the common synthetic routes for 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole?

Methodological Answer: The synthesis typically involves condensation or substitution reactions. For example:

  • Condensation : Reacting 2,4,5-trimethoxybenzoyl chloride with 1H-imidazole derivatives in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF under reflux .
  • Cross-Coupling : Pd-catalyzed regioselective C–H functionalization can introduce substituents to the imidazole ring. For instance, Pd(OAc)₂ with ligands like XPhos facilitates coupling with aryl halides .
    Key Reagents :
StepReagents/ConditionsPurpose
1K₂CO₃, DMF, 120°CBase for deprotonation
2CuI (0.1 eq)Catalyst for Ullmann-type coupling

Q. How is the compound characterized post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons in the 2,4,5-trimethoxybenzoyl group appear as distinct singlets (δ 3.8–4.0 ppm for methoxy groups) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C 76.64% vs. 76.89% in compound 13 ).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (applied in structurally similar imidazoles ).

Q. What solvents and conditions optimize its reactivity in substitution reactions?

Methodological Answer:

  • Solvent Choice : Aprotic solvents (DMF, DMSO) enhance nucleophilicity. Polar solvents stabilize transition states in SNAr reactions.
  • Temperature : Reactions often proceed at 80–120°C for 12–24 hours .
    Example Protocol :
  • Dissolve this compound (1 eq) and aryl halide (1.2 eq) in DMF.
  • Add K₂CO₃ (1.5 eq) and Pd(OAc)₂ (5 mol%). Heat at 100°C under argon for 18 hours .

Q. How does the trimethoxybenzoyl group influence spectroscopic properties?

Methodological Answer:

  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680 cm⁻¹. Methoxy C–O stretches are observed at 1250–1050 cm⁻¹ .
  • UV-Vis : Conjugation between the benzoyl and imidazole rings results in λmax ~270–290 nm (π→π* transitions) .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:

  • Geometry Optimization : B3LYP/6-31G(d) models optimize molecular structure and predict bond lengths/angles matching X-ray data .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability. The imidazole ring acts as an electron donor, while the benzoyl group is an acceptor .
    Data Table :
ParameterValue (DFT)Experimental (XRD)
C=O Bond1.21 Å1.22 Å

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • QSAR Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects with activity. For example, steric bulk at the 2-position may enhance binding to biological targets .
  • Statistical Validation : Ensure training/test set ratios (e.g., 4:1) and validate models with r² > 0.8 and q² > 0.5 .

Q. What strategies validate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

  • Docking Studies : AutoDock Vina simulates binding to active sites (e.g., GLP1 receptor). Pose validation requires RMSD < 2.0 Å .
  • Kinetic Assays : Measure IC₅₀ using fluorescence polarization or SPR. For example, competitive inhibition constants (Ki) can be derived from Lineweaver-Burk plots.

Q. How do steric and electronic effects of substituents impact synthetic yields?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce yields due to hindered transition states. For example, compound 7 (tert-butyl) had 62% yield vs. 85% for less bulky analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) accelerate coupling reactions via enhanced electrophilicity .

Q. What advanced techniques analyze non-covalent interactions in crystallography?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions in similar imidazoles ).
  • AIM (Atoms in Molecules) : Identify critical bond paths and electron density (ρ > 0.1 a.u. confirms hydrogen bonds ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

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